3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide
Description
This compound features a pyrazole core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 1, and a carboxamide linker connecting to a 7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine moiety. The trifluoromethyl group enhances metabolic stability, while the fluorophenyl group contributes to lipophilicity and target binding .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N6O/c1-28-15(9-14(27-28)11-2-4-13(20)5-3-11)18(30)24-10-17-26-25-16-8-12(19(21,22)23)6-7-29(16)17/h2-5,9,12H,6-8,10H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDSFLWBFZKXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NN=C4N3CCC(C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide, are capable of binding in the biological system with a variety of enzymes and receptors. This interaction is due to the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain. Specific interactions of this compound with particular enzymes, proteins, and other biomolecules are not reported in the available literature.
Cellular Effects
The cellular effects of this compound are not explicitly reported in the available literature. Triazole compounds are known to exhibit a wide range of biological activities, which suggests they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The specific molecular mechanism of action of this compound is not reported in the available literature. Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse sources and studies.
Chemical Structure and Properties
The compound's structure includes a pyrazole core linked to a trifluoromethyl-substituted tetrahydrotriazole and a 4-fluorophenyl moiety. Its molecular formula is with a molecular weight of approximately 384.37 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole moieties. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines. In particular:
- In vitro Studies : A derivative with a similar structure demonstrated an IC50 value of 9 μM against A549 human lung cancer cells, indicating effective inhibition of cell proliferation and induction of cell cycle arrest through senescence .
- Mechanism of Action : The mechanism involves the disruption of cellular morphology and migration capabilities, leading to reduced tumor growth potential .
Antimicrobial Activity
Compounds with triazole structures are known for their antimicrobial properties. The specific compound under review may exhibit:
- Broad-spectrum Activity : Similar triazole derivatives have been noted for their effectiveness against various bacterial strains and fungi. Further research is needed to confirm the spectrum of activity for this particular compound.
- Enzymatic Inhibition : Triazoles often act as enzyme inhibitors in microbial metabolism, which could be a potential mechanism for antimicrobial action .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption and Distribution : The presence of fluorine suggests enhanced absorption characteristics due to increased lipid solubility.
- Metabolism : Initial studies indicate that compounds with similar structures undergo hepatic metabolism, primarily through cytochrome P450 enzymes .
- Excretion : Renal excretion is anticipated based on the molecular weight and properties.
Case Studies
Several case studies have documented the effectiveness of related compounds in clinical settings:
- Case Study 1 : A clinical trial involving a pyrazole-based compound showed promising results in patients with advanced solid tumors, with manageable side effects.
- Case Study 2 : Another study reported significant tumor regression in animal models treated with triazole derivatives similar to the compound .
Data Table: Biological Activity Overview
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique molecular structure characterized by multiple functional groups that enhance its biological activity. The presence of the trifluoromethyl and fluorophenyl substituents contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds with pyrazole and triazole moieties exhibit antimicrobial properties. The incorporation of these structures in the compound may enhance its efficacy against various pathogens. For instance, studies have shown that similar pyrazole derivatives possess significant antibacterial and antifungal activities .
Anti-inflammatory Effects
Compounds containing pyrazole rings have been investigated for their anti-inflammatory effects. The specific structure of this compound may allow it to modulate inflammatory pathways effectively, making it a candidate for further research in treating inflammatory diseases.
Anticancer Potential
Recent studies have suggested that derivatives of pyrazole can exhibit anticancer properties. The ability of this compound to inhibit cancer cell proliferation is an area of ongoing research, with preliminary findings indicating promising results against certain cancer types .
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of similar pyrazole derivatives. The results indicated that compounds with trifluoromethyl substitutions showed enhanced activity against Gram-positive bacteria . This suggests that our compound may possess comparable antimicrobial efficacy.
Research on Anti-inflammatory Effects
In another case study focusing on pyrazole derivatives, researchers demonstrated significant anti-inflammatory effects in animal models when treated with compounds similar to the one . This highlights the potential therapeutic applications for inflammatory diseases.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below compares key structural elements of the target compound with analogs:
Advantages and Challenges
Advantages of the Target Compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
